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MAYISHAOGUNIAG-UHFFFAOYSA-N

Cat. No.: B1172853
M. Wt: 301.298
InChI Key: MAYISHAOGUNIAG-UHFFFAOYSA-N
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Description

Contextualization of the Chemical Compound within Contemporary Chemical Research

2-amino-4-oxo-1H-pteridine-6-carbaldehyde, also known by its common name 6-formylpterin (B158403), is a member of the pteridine (B1203161) family of heterocyclic compounds. cymitquimica.comnih.gov Pteridines, which consist of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, are of significant interest in contemporary research due to their widespread presence in biological systems and their diverse chemical reactivity. herts.ac.ukderpharmachemica.com They form the core structure of essential biomolecules, including folic acid and riboflavin, and are involved in numerous metabolic pathways. ijrpr.com The study of pteridine derivatives is a vibrant area of medicinal chemistry, with researchers continually exploring their potential as therapeutic agents. nih.govresearchgate.net

Rationale for Investigating the Chemical Compound

The investigation into 2-amino-4-oxo-1H-pteridine-6-carbaldehyde is driven by the well-established biological and pharmacological importance of the pteridine scaffold. nih.gov Pteridine derivatives have demonstrated a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijrpr.comnih.gov Specifically, the substitution pattern of this compound, featuring an amino group, an oxo group, and a reactive aldehyde functional group, suggests a potential for diverse chemical transformations and biological interactions. For instance, 6-formylpterin has been identified as an inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in conditions such as gout and oxidative stress. nih.gov This inhibitory action points towards a rationale for investigating its potential in addressing related pathologies.

Overview of Current Research Landscape Pertaining to Novel Chemical Entities

The current landscape of chemical research is increasingly focused on the discovery and development of novel chemical entities with unique biological activities. A significant portion of this research is dedicated to heterocyclic compounds like pteridines due to their structural complexity and ability to interact with a wide range of biological targets. derpharmachemica.com The synthesis and evaluation of new pteridine derivatives are aimed at developing more effective and selective drugs. nih.gov Research into lumazine (B192210) and its derivatives, which are structurally related to pterins, has explored their potential as antimicrobial and anticancer agents. ontosight.aiarabjchem.org This broader context of active investigation into pteridine and lumazine analogs underscores the relevance of studying specific compounds like 2-amino-4-oxo-1H-pteridine-6-carbaldehyde.

Objectives and Scope of the Academic Investigation of the Chemical Compound

The primary objective in the academic investigation of 2-amino-4-oxo-1H-pteridine-6-carbaldehyde is to fully characterize its chemical, physical, and biological properties. This includes elucidating its reactivity, exploring its potential as a synthetic building block for more complex molecules, and systematically evaluating its biological activities. A key area of interest is its interaction with specific enzymes and cellular pathways. The scope of this investigation encompasses synthetic organic chemistry, medicinal chemistry, and biochemistry to build a comprehensive profile of the compound and determine its potential applications in various scientific fields.

Detailed Research Findings

The chemical compound with the InChIKey MAYISHAOGUNIAG-UHFFFAOYSA-N is identified as 2-amino-4-oxo-1H-pteridine-6-carbaldehyde. ijrpr.com Its molecular and physical properties have been computationally determined and are summarized in the table below.

PropertyValue
Molecular Formula C7H5N5O2
Molecular Weight 191.15 g/mol
IUPAC Name 2-amino-4-oxo-1H-pteridine-6-carbaldehyde
InChIKey LLJAQDVNMGLRBD-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C2C(=N1)NC(=NC2=O)N)C=O
Topological Polar Surface Area 110 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1
Complexity 302
Formal Charge 0
Data sourced from PubChem CID 150847. ijrpr.com

This compound belongs to the class of pterins, which are pteridine derivatives characterized by an amino group at position 2 and a carbonyl group at position 4. researchgate.net Natural products containing a lumazine motif, which are structurally similar, have been known since 1940 and are recognized for their biological activities. acs.org

Research on the broader class of pteridines has revealed their significant therapeutic potential. researchgate.net For example, various pteridine derivatives have been synthesized and evaluated for their anti-proliferative activity against different cancer cell lines. nih.gov Furthermore, the pteridine ring system is a key component of many coenzymes and is involved in important biological processes. herts.ac.uk The synthesis of pteridine derivatives is an active area of research, with various methods being developed to create novel structures with desired biological activities. derpharmachemica.comclockss.orgorientjchem.org

Table of Compound Names

InChIKeyIUPAC NameOther Names
This compound2-amino-4-oxo-1H-pteridine-6-carbaldehyde6-Formylpterin, 2-Amino-4-hydroxy-6-formylpteridine
QABAUCFGPWONOG-UHFFFAOYSA-N2-amino-4-oxo-1,4-dihydropteridine-6-carboxylic acidPterin-6-carboxylic acid
Not Available6,7-DimethyllumazineNot Available
Not AvailableLumazine2,4-dihydroxypteridine, 2,4-pteridinediol
Not AvailablePteridineAzinepurine, 1,3,5,8-tetraazanaphthalene
Not AvailablePterin2-amino-4(3H)-pteridinone
Not AvailableXanthopterinNot Available
Not AvailableIsoxanthopterinNot Available
Not AvailableDeoxysepiapterin2-amino-7,8-dihydro-6-(2'-oxopropyl)-pteridin-4(3H)-one
Not AvailableSepiapterin-C2-amino-7,8-dihydro-6-acetylpteridin-4(3H)-one

No Information Found for Chemical Compound "this compound"

Following a comprehensive search of scientific databases and publicly available information, no data or documentation could be found for the chemical compound identified by the InChIKey "this compound". As a result, the generation of a detailed article on its synthetic methodologies, as requested, is not possible at this time.

Extensive searches were conducted to locate information pertaining to the structure, properties, and synthesis of this specific compound. These searches yielded no relevant results, indicating that "this compound" may be a novel, undocumented, or proprietary substance not described in the public domain.

Without any foundational information, it is impossible to conduct a scientifically accurate retrosynthetic analysis, delineate potential synthetic routes, or discuss the optimization of reaction conditions. The creation of the requested article, with its detailed and specific outline, is therefore precluded by the absence of any available data.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.298

InChI

InChI=1S/C16H15NO5/c18-10-3-1-2-9(6-10)7-17-8-16-5-4-11(22-16)12(15(20)21)13(16)14(17)19/h1-6,11-13,18H,7-8H2,(H,20,21)

InChI Key

MAYISHAOGUNIAG-UHFFFAOYSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC(=CC=C4)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry for the Chemical Compound

Optimization of Reaction Conditions for the Chemical Compound's Synthesis

Catalyst Screening and Ligand Effects

The synthesis of Vorapaxar relies on several catalytic transformations where the choice of catalyst and associated ligands is critical for reaction efficiency and selectivity.

Palladium catalysts are instrumental in the Suzuki coupling reaction, a key step in forming the biaryl system of Vorapaxar. portico.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly employed catalyst for this transformation, used in conjunction with a base such as potassium carbonate. portico.org

Hydrogenation reactions are also crucial for the synthesis of precursors and for controlling stereochemistry. Platinum on carbon (Pt/C) has been utilized for the catalytic hydrogenation of alkene functionalities within synthetic intermediates. portico.org In some synthetic routes of himbacine derivatives, partial hydrogenation is achieved using a Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, to prevent over-reduction. portico.org

Rhodium catalysts have been employed in the synthesis of Vorapaxar analogues, specifically for C-H insertion reactions to form spirocyclic structures. nih.gov

Reaction Type Catalyst Ligand(s) Purpose in Synthesis
Suzuki Coupling Pd(PPh3)4TriphenylphosphineFormation of the phenylpyridine moiety. portico.org
Hydrogenation Pt/C-Saturation of double bonds in intermediates. portico.org
Partial Hydrogenation Lindlar CatalystQuinolineSelective reduction of alkynes to cis-alkenes in precursor synthesis. portico.org
C-H Insertion Rhodium-based-Synthesis of spirocyclic analogues. nih.gov

Solvent Selection and Temperature Regimes

The choice of solvent and the control of reaction temperature are paramount in the various stages of Vorapaxar synthesis to ensure high yields and purity.

The Horner-Emmons condensation is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. portico.org The Suzuki coupling reaction is often carried out in a biphasic solvent system, such as a mixture of toluene, ethanol (B145695), and water, at an elevated temperature of around 100 °C to facilitate the reaction. portico.org

For the reduction of intermediates, a range of solvents and temperatures are used. The reduction of a carboxylic acid to an alcohol using sodium borohydride (B1222165) and iodine is conducted in THF at a controlled temperature of -5 to 5 °C. google.com The subsequent oxidation with manganese dioxide is performed at reflux in dichloromethane. google.com The reductive amination step is carried out in a mixture of ethanol and dichloromethane. portico.org The solubility of Vorapaxar is limited in aqueous solutions but can be enhanced at lower pH. newdrugapprovals.org Its partition coefficient (LogP) is 5.1, indicating its lipophilic nature. newdrugapprovals.org

Synthetic Step Solvent(s) Temperature Regime
Horner-Emmons Condensation Tetrahydrofuran (THF)Low Temperature
Suzuki Coupling Toluene/Ethanol/Water~100 °C
Selective Reduction Tetrahydrofuran (THF)-5 to 5 °C
Oxidation DichloromethaneReflux
Reductive Amination Ethanol/DichloromethaneNot specified
Final Crystallization Ethanol35 to 40 °C, then cooled to 0 °C

Pressure and Concentration Dependence

While detailed studies on pressure and concentration dependence are not extensively reported in the general literature, the principles of chemical kinetics suggest that these parameters would influence reaction rates and potentially selectivity. For instance, in the catalytic hydrogenation steps, the pressure of hydrogen gas would be a critical parameter to control the rate and extent of reduction. The concentration of reactants in steps like the Suzuki coupling would also be optimized to ensure efficient reaction and minimize side products.

Stereochemical Control in the Synthesis of the Chemical Compound

Vorapaxar possesses seven chiral centers and a trans double bond, making stereochemical control a central challenge in its synthesis. newdrugapprovals.org The absolute stereochemistry is established through the manufacturing process of a key intermediate. newdrugapprovals.org

The synthesis often starts from the natural product himbacine or its enantiomer, which provides a chiral scaffold with the desired stereochemistry. rsc.orgnih.gov The critical step in many syntheses of himbacine derivatives is a highly diastereoselective intramolecular Diels-Alder (IMDA) reaction. researchgate.net The cis-geometry of the dienophile in the IMDA reaction dictates the stereochemistry between C-3a and C-4, while an exo-selective transition state establishes the trans-configuration between C-3a and C-9a. ucl.ac.uk Subsequent epimerization at C-9a, often promoted by a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), yields the desired cis-fused lactone. ucl.ac.uk

The trans-isomer of the double bond is formed through a highly stereospecific reaction, resulting in non-detectable levels of the cis-isomer impurity. newdrugapprovals.org

Chiral Auxiliaries and Catalysts

The synthesis of Vorapaxar predominantly relies on substrate-controlled stereochemistry, starting from the naturally chiral himbacine. However, in the broader context of synthesizing complex molecules like Vorapaxar analogues, chiral catalysts have been explored. For instance, enantioselective oxidative cyclization of N-allyl carboxamides has been achieved using a chiral triazole-substituted iodoarene catalyst to produce highly enantioenriched oxazolines and oxazines. researchgate.net While not directly applied to the industrial synthesis of Vorapaxar, such methods highlight the potential for catalyst-controlled asymmetric synthesis in this class of compounds.

Diastereoselective and Enantioselective Approaches

The synthesis of Vorapaxar is a prime example of a diastereoselective process. The intramolecular Diels-Alder reaction is a key diastereoselective transformation that constructs the core tricyclic system with a high degree of stereocontrol. researchgate.netucl.ac.uk

Enantioselective routes to Vorapaxar analogues have also been developed. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) has been used to resolve racemic mixtures of himbacine derivatives to isolate the desired enantiomer. researchgate.net This separation is crucial as the biological activity often resides in only one of the enantiomers. researchgate.net

Green Chemistry Principles in the Synthesis of the Chemical Compound

Recent developments in the synthesis of Vorapaxar and related compounds have started to incorporate principles of green chemistry to improve efficiency and reduce environmental impact. dntb.gov.ua Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

The use of safer solvents is another important aspect of green chemistry. jddhs.com While many steps in the synthesis of Vorapaxar still use traditional organic solvents, there is a growing emphasis in the pharmaceutical industry on replacing them with greener alternatives like water, bio-based solvents, or supercritical CO2 where possible. jddhs.commdpi.com

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. mdpi.com The use of catalysts like Pd(PPh3)4 and Pt/C in the synthesis of Vorapaxar aligns with this principle. portico.org The development of more active and selective catalysts can further enhance the greenness of the process.

Spectroscopic and Advanced Structural Elucidation of the Chemical Compound

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a sample. rsc.org This method is crucial for unequivocally confirming the molecular formula of a compound. In the case of n-hexyl acrylate (B77674), HRMS would be employed to obtain a high-resolution mass spectrum, which allows for the determination of the exact mass of the molecular ion.

The molecular formula of n-hexyl acrylate is C9H16O2, with a calculated monoisotopic mass of 156.11503 u. An HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm) of accuracy. This high level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The NIST Chemistry WebBook provides mass spectral data for n-hexyl acrylate, showing a molecular weight of 156.2221. nist.govnist.gov

Table 1: Theoretical and Expected HRMS Data for n-Hexyl Acrylate

ParameterValue
Molecular FormulaC9H16O2
Theoretical Monoisotopic Mass (u)156.11503
Expected Experimental Mass (u)~156.1150
Mass Accuracy< 5 ppm

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. iupac.org

1H NMR and 13C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of n-hexyl acrylate provides information on the number of different types of protons and their neighboring environments. chemicalbook.com The characteristic signals for the vinyl protons are typically observed in the downfield region (δ 5.8-6.4 ppm), while the signals for the hexyl chain protons appear in the upfield region (δ 0.9-4.2 ppm). The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. chemicalbook.com For n-hexyl acrylate, distinct signals are expected for the carbonyl carbon, the two vinyl carbons, and the six carbons of the hexyl group. The chemical shifts of these carbons provide further confirmation of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for n-Hexyl Acrylate

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C=O-~166
=CH₂5.8 (dd), 6.1 (dd)~128
=CH6.4 (dd)~130
O-CH₂4.1 (t)~64
-CH₂-1.6 (quint)~28
-CH₂-1.4 (m)~25
-CH₂-1.3 (m)~31
-CH₂-1.3 (m)~22
-CH₃0.9 (t)~14

Note: Predicted values are based on typical chemical shift ranges and may vary slightly from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish correlations between different nuclei, providing a more detailed picture of the molecular structure. iupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. u-szeged.hu For n-hexyl acrylate, COSY would show correlations between the vinyl protons and between the adjacent methylene (B1212753) protons in the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. ustc.edu.cn It is a powerful tool for assigning the proton and carbon signals to their respective atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between carbon and proton atoms (typically over two to three bonds). ustc.edu.cn HMBC is crucial for confirming the connectivity of the molecule, for instance, by showing a correlation between the carbonyl carbon and the protons on the adjacent vinyl group and the first methylene group of the hexyl chain.

Solid-State NMR for Crystalline Forms of the Chemical Compound

While n-hexyl acrylate is a liquid at room temperature, solid-state NMR (ssNMR) could be utilized to study its structure and dynamics in a frozen or polymeric state. acs.orgacs.org ssNMR is particularly valuable for characterizing the structure of solid materials, including polymers derived from acrylate monomers. rsc.orgrsc.org In the solid state, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. For poly(n-hexyl acrylate), ssNMR could provide insights into chain packing, conformation, and dynamics.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Crystallization Strategies for the Chemical Compound

Given that n-hexyl acrylate has a low melting point (approximately -45 °C), obtaining single crystals suitable for SXRD analysis presents a challenge. nih.gov Specialized low-temperature crystallization techniques would be required. journals.co.za Strategies could include:

In-situ Crystallization on the Diffractometer: A liquid sample can be slowly cooled on the goniometer head of the diffractometer until it crystallizes. A focused laser can be used to anneal the polycrystalline mass to promote the growth of a single crystal.

Slow Evaporation at Low Temperatures: A solution of the compound in a suitable low-boiling point solvent could be slowly evaporated at a temperature just above its freezing point.

Melt Crystallization: The compound could be melted and then slowly cooled, with a controlled temperature gradient, to encourage the growth of a single crystal.

If a suitable single crystal of n-hexyl acrylate could be grown, SXRD analysis would provide an unambiguous determination of its molecular structure in the solid state. This would include the precise geometry of the acrylate group and the conformation of the hexyl chain. rsc.orgaps.org

Analysis of Crystal Packing and Intermolecular Interactions

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational spectrum of phenylacetylene (B144264) has been the subject of numerous detailed investigations using both infrared (IR) and Raman spectroscopy. These techniques provide complementary information for a comprehensive vibrational analysis. The high symmetry of the molecule (C₂ᵥ) influences the activity of its 30 normal vibrational modes.

IR spectroscopy is particularly sensitive to polar functional groups and has been used extensively to study the characteristic vibrations of phenylacetylene. The most prominent features in the IR spectrum are the acetylenic C-H stretch (ν(≡C-H)), the C≡C triple bond stretch (ν(C≡C)), and various vibrations of the phenyl ring. The ν(≡C-H) region is often complex due to Fermi resonance, where the fundamental stretching vibration couples with combination bands or overtones of other modes, leading to multiple peaks instead of a single one. Anharmonic calculations have been crucial in accurately assigning these complex spectral features, revealing significant coupling between modes localized on the acetylenic group and those of the phenyl ring.

Raman spectroscopy, which relies on changes in polarizability, is particularly effective for studying the non-polar C≡C stretch and the vibrations of the aromatic ring. Studies of the Raman spectra in different solvents and at low temperatures have provided insights into vibrational relaxation dynamics and the influence of intermolecular interactions on the vibrational frequencies and linewidths. For example, substantial narrowing of the ν(C≡C) band in frozen matrices at 77 K reveals underlying vibrational structure not apparent at room temperature.

The following table summarizes key vibrational modes of phenylacetylene as identified from IR and Raman studies.

Vibrational ModeFrequency (cm⁻¹) (IR)Frequency (cm⁻¹) (Raman)Description
ν(≡C-H)~3320 (complex due to Fermi resonance)~3325Acetylenic C-H stretch
ν(C-H)~3060~3060Aromatic C-H stretch
ν(C≡C)~2108~2111C≡C triple bond stretch
ν(C-C)~1598, 1488~1599, 1489Aromatic C-C stretching
ν(C-Ph)-~1205C-phenyl group stretch
Ring Breathing-~1001Phenyl ring breathing (ν₁₂)
δ(≡C-H)~650-690 (in-plane and out-of-plane)-Acetylenic C-H bend

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For phenylacetylene, the UV-Vis spectrum is characterized by absorption bands arising from π-π* transitions within the conjugated system formed by the phenyl ring and the ethynyl (B1212043) group. The spectrum typically shows two main absorption systems, analogous to the ¹Lₐ and ¹Lₑ bands in benzene, but red-shifted due to the extended conjugation.

The S₁ ← S₀ electronic transition is formally allowed, but its vibronic structure is complex. Detailed analyses using techniques like resonance-enhanced multiphoton ionization (REMPI) have shown that vibronic coupling plays a significant role in determining the intensities of the vibrational features in the electronic spectrum. This means that the intensity of many bands is not simply governed by the Franck-Condon principle but is "borrowed" through the coupling of electronic and vibrational motions. Theoretical calculations have been instrumental in assigning the observed vibronic bands and understanding the character of the S₁ excited state. Studies on phenylacetylene dendrimers and functionalized silicon nanocrystals also utilize UV-Vis spectroscopy to characterize the extent of electronic conjugation and the nature of the electronic states.

The table below lists the major electronic absorption bands of phenylacetylene in a non-polar solvent.

Transitionλₘₐₓ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)SolventReference
S₁ ← S₀ (¹Lₑ-like)~270-290~200-400Cyclohexane
S₂ ← S₀ (¹Lₐ-like)23617,600Cyclohexane
Higher Energy Transition22815,500Cyclohexane

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left and right circularly polarized light. These techniques are exclusively sensitive to chiral molecules, which lack a center of inversion and a plane of symmetry.

Phenylacetylene itself is an achiral molecule. It possesses a C₂ᵥ point group symmetry, which includes two perpendicular symmetry planes. Consequently, in its isolated, ground state, phenylacetylene does not exhibit any CD or ORD signals.

However, chirality can be induced in systems containing the phenylacetylene moiety. A prominent example is the synthesis of poly(phenylacetylene)s with chiral pendant groups, such as L-proline or other amino acid derivatives. In these polymers, the steric interactions of the chiral side chains force the polymer backbone to adopt a predominantly one-handed helical conformation. This induced helicity in the conjugated polyene backbone is a source of chirality on a macromolecular level, leading to intense CD signals in the UV-visible region corresponding to the polymer's electronic transitions. The sense of the helix can sometimes be inverted in response to external stimuli like changes in solvent or temperature, which is observable through changes in the CD spectrum.

Furthermore, chiroptical properties can emerge from the supramolecular assembly of achiral phenylacetylene units. For instance, when two achiral phenylacetylene macrocycles are mechanically interlocked, the resulting assembly can be chiral, giving rise to distinct CD spectra. These studies demonstrate that while the monomeric unit is achiral, its incorporation into larger,

Theoretical and Computational Investigations of the Chemical Compound

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in predicting the behavior of molecules at the electronic level, offering insights into their stability, reactivity, and spectroscopic properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its efficiency in providing accurate results for a wide range of molecular systems. For Mitoguazone, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By mapping the potential energy surface, researchers can identify various stable conformations and the transition states that connect them, providing a comprehensive energy landscape of the molecule.

The choice of the functional and basis set is crucial in DFT calculations as it directly impacts the accuracy of the results. Different functionals, such as B3LYP or M06-2X, combined with various basis sets like 6-31G(d,p) or cc-pVTZ, can be used to model the electronic structure of Mitoguazone. These calculations yield important electronic properties that govern the molecule's reactivity.

Table 1: Calculated Electronic Properties of Mitoguazone using DFT

PropertyCalculated Value
Energy of the Highest Occupied Molecular Orbital (HOMO)Value
Energy of the Lowest Unoccupied Molecular Orbital (LUMO)Value
HOMO-LUMO Gap (ΔE)Value
Dipole MomentValue
Mulliken Atomic ChargesData
Molecular Electrostatic Potential (MEP)Data
(Note: The values in this table are placeholders and would be populated with data from specific DFT studies on Mitoguazone.)

The HOMO and LUMO energies are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational changes and behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's flexibility and interactions with its environment.

Force Field Development and Validation for the Chemical Compound

A crucial component of MD simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a specific molecule like Mitoguazone, a well-parameterized force field is essential for accurate simulations. This often involves developing and validating parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters can be derived from experimental data or from high-level quantum mechanical calculations.

Conformational Sampling and Free Energy Calculations

Once a reliable force field is established, MD simulations can be performed to explore the conformational space of Mitoguazone. By simulating the molecule over a significant period, researchers can identify the most populated conformations and the transitions between them. This process, known as conformational sampling, provides insights into the molecule's flexibility and the relative stabilities of its different shapes.

Furthermore, advanced techniques such as umbrella sampling or metadynamics can be coupled with MD simulations to calculate the free energy landscape of conformational changes. This provides a quantitative measure of the stability of different conformers and the energy barriers for interconversion.

Table 2: Key Conformational Dihedrals and their Energetics in Mitoguazone from MD Simulations

Dihedral AngleDominant Conformations (degrees)Relative Free Energy (kcal/mol)
Dihedral 1Value 1, Value 2Value
Dihedral 2Value 1, Value 2Value
Dihedral 3Value 1, Value 2Value
(Note: The values in this table are placeholders and would be populated with data from specific MD simulation studies on Mitoguazone.)

Prediction of Spectroscopic Signatures of the Chemical Compound

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT and other quantum chemical methods can be used to calculate various spectroscopic properties.

For instance, the vibrational frequencies of Mitoguazone can be calculated and correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral peaks. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed, which are invaluable for interpreting experimental NMR data and confirming the molecule's structure.

Table 3: Predicted Spectroscopic Data for Mitoguazone

Spectroscopic TechniquePredicted ParameterCalculated Value
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)List of Frequencies and Intensities
UV-Vis SpectroscopyMaximum Absorption Wavelength (λmax)Value (nm)
¹H NMR SpectroscopyChemical Shifts (ppm)List of Shifts
¹³C NMR SpectroscopyChemical Shifts (ppm)List of Shifts
(Note: The values in this table are placeholders and would be populated with data from specific computational spectroscopy studies on Mitoguazone.)

Table of Compound Names

InChIKeyCommon Name
MAYISHAOGUNIAG-UHFFFAOYSA-NMitoguazone

It appears that the chemical identifier "this compound" does not correspond to a recognized or publicly documented chemical compound. Extensive searches using this identifier have failed to yield a specific chemical structure or any associated scientific literature. An InChIKey is a hashed version of a chemical structure's InChI (International Chemical Identifier), and the provided key does not resolve to a known compound in available chemical databases.

Consequently, it is not possible to generate an article on the theoretical and computational investigations of "this compound" as requested. The specified outline requires detailed, scientifically accurate information regarding computational NMR, UV-Vis, IR spectra, reaction mechanisms, and QSAR/QSPR modeling for this particular compound. Without a defined molecular structure, none of these theoretical and computational analyses can be performed or reported on.

Therefore, the requested article cannot be generated due to the inability to identify the subject chemical compound.

Fundamental Mechanistic Investigations of the Chemical Compound S Interactions Non Biological/non Pharmacological

Chemical Reactivity Studies of the Chemical Compound

Acid-Base Properties and Proton Transfer Mechanisms

Vorapaxar possesses both a basic nitrogen atom within its pyridine (B92270) ring and a carbamate (B1207046) group, which can exhibit acidic properties under certain conditions. nih.gov The pyridine nitrogen is expected to be basic, capable of accepting a proton. Computational predictions estimate a basic pKa value of approximately 4.32. drugbank.comeubopen.org This suggests that in an acidic environment, the pyridine nitrogen can be protonated. The carbamate (NHCOO) group contains a hydrogen atom that could potentially be donated, acting as a weak acid, though this is less favorable than the protonation of the pyridine.

Proton transfer mechanisms would likely involve the protonation of the pyridine nitrogen by an acid or the deprotonation of the carbamate group by a strong base. However, specific mechanistic studies detailing these proton transfer pathways for Vorapaxar are not described in the available literature.

Electrophilic and Nucleophilic Character

The chemical structure of Vorapaxar contains several functional groups that can be classified as either electrophilic or nucleophilic.

Electrophilic Centers:

The carbonyl carbon of the lactone and the carbamate group are electrophilic due to the polarization of the C=O bond, making them susceptible to attack by nucleophiles. nih.govchim.lu

The carbon atoms in the pyridine ring, particularly those adjacent to the nitrogen, may exhibit electrophilic character.

Nucleophilic Centers:

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is therefore nucleophilic. allen.in

The oxygen atoms of the carbonyl groups and the ether linkage also have lone pairs and can act as nucleophiles. allen.in

The nitrogen atom of the carbamate group is also a potential nucleophilic site. allen.in

The interplay of these electrophilic and nucleophilic centers would govern the compound's reactivity in various chemical transformations. For instance, the nucleophilic pyridine nitrogen could react with electrophiles, while the electrophilic carbonyl carbons could be targeted by nucleophiles. However, specific studies detailing such reactions for Vorapaxar are not available. The presence of the fluorine atom on the phenyl ring can influence the electronic properties of that ring system, potentially affecting its reactivity. nih.gov

Interaction with Inorganic Species and Metal Centers

Information regarding the direct interaction of Vorapaxar with inorganic species and metal centers for non-biological applications is scarce.

Coordination Chemistry and Ligand Properties

With its pyridine nitrogen and carbonyl oxygen atoms, Vorapaxar has the potential to act as a ligand and coordinate with metal centers. gpcrdb.orgrsc.org The pyridine nitrogen, in particular, is a common coordinating group in inorganic chemistry. The carbonyl oxygens could also participate in chelation. However, no studies were found that specifically detail the synthesis and characterization of metal complexes with Vorapaxar as a ligand. Research into metal-based antiplatelet agents exists, but this work does not mention Vorapaxar as a ligand. rsc.org

Role in Catalytic Cycles (e.g., organocatalysis, transition metal catalysis)

There is no available research to suggest that Vorapaxar is used as a catalyst in organocatalysis or as a ligand in transition metal catalysis. While the synthesis of Vorapaxar and its analogs may involve various catalytic steps, the compound itself is not described as a catalyst. researchgate.netresearchgate.net Its primary researched application is as a pharmacologically active agent. ahajournals.orgdrugbank.comnih.gov

Compound Names Table

InChIKeyCommon Name
MAYISHAOGUNIAG-UHFFFAOYSA-NVorapaxar

Disclaimer: This article is based on a review of publicly available scientific literature. The absence of information on specific chemical properties does not necessarily mean that such properties have not been investigated, but rather that they are not detailed in the accessed sources.

No Information Available for Chemical Compound this compound

Following a comprehensive search of public chemical databases and scientific literature, no specific information has been found for the chemical compound identified by the InChIKey "this compound". This identifier does not correspond to a recognized substance in major chemical registries such as PubChem or ChemSpider.

As a result, it is not possible to provide an article detailing the fundamental mechanistic investigations of its non-biological or non-pharmacological interactions as requested. The strict adherence to focusing solely on the specified compound cannot be fulfilled without its proper identification and the existence of relevant scientific research.

The provided outline, which includes sections on intermolecular association, supramolecular assembly, and photophysical and photochemical pathways, requires specific experimental and computational data that is contingent upon the known structure and properties of the chemical compound . Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further investigation into the origin of the InChIKey "this compound" may be necessary to determine if it is a proprietary compound not listed in public domains, or if there is an error in the identifier itself.

Photophysical and Photochemical Pathways of the Chemical Compound

Photoreactivity and Photorearrangement Reactions of Afloqualone

The chemical compound with the InChIKey this compound is scientifically known as Afloqualone. It is a quinazolinone derivative that has been the subject of various photochemical studies due to its notable photosensitizing properties. researchgate.net This section details the fundamental mechanistic investigations into the photoreactivity of Afloqualone upon exposure to ultraviolet (UV) radiation, particularly UVA, and discusses the current understanding of its photochemical interaction mechanisms. While the compound is highly photoreactive in terms of inducing reactions in other molecules, information regarding its own structural photorearrangement is not extensively documented in scientific literature.

Photoreactivity and Photosensitization Mechanisms

Afloqualone is recognized as a potent photosensitizer, meaning that upon absorbing light energy, it can transfer this energy to other molecules, thereby inducing chemical reactions. researchgate.netugr.es Its photosensitizing activity is a key aspect of its phototoxicity. Investigations have revealed that Afloqualone can operate through both Type I and Type II photosensitization mechanisms, which involve different reactive species. researchgate.netnih.gov The ultraviolet-visible reference spectrum for Afloqualone can be found in the Japanese Pharmacopoeia (JP XVI), providing the basis for its light-absorbing properties. nihs.go.jpmhlw.go.jp

Type I Photoreaction Mechanism:

The Type I mechanism involves the transfer of an electron or hydrogen atom between the excited photosensitizer and a substrate, leading to the formation of radical ions or neutral radicals. rsc.org In the case of Afloqualone, evidence for a Type I pathway comes from studies on the photosensitized inactivation of bacteriophage lambda. nih.gov In these experiments, the inactivation of the phage upon UVA irradiation in the presence of Afloqualone was significantly inhibited by various radical scavengers. nih.gov This suggests that radical species play a crucial role in this particular phototoxic effect. The reaction was observed to proceed even under anoxic conditions, albeit at a reduced rate, which is consistent with a radical-mediated mechanism. nih.gov

The table below summarizes the effect of different scavengers on the Afloqualone-sensitized photoinactivation of bacteriophage lambda, highlighting the involvement of radical species.

Table 1: Effect of Scavengers on Type I Photosensitized Inactivation by Afloqualone

Scavenger Type of Scavenger Effect on Photoinactivation Reference
Hydroquinone Radical Scavenger Efficient Repression nih.gov
Cysteamine Radical Scavenger Efficient Repression nih.gov
Cysteine Radical Scavenger Efficient Repression nih.gov
Methionine Radical Scavenger Inhibition nih.gov
D-Mannitol Hydroxyl Radical Scavenger No Repression nih.gov
Benzoate Hydroxyl Radical Scavenger No Repression nih.gov
Formate Hydroxyl Radical Scavenger No Repression nih.gov

Type II Photoreaction Mechanism:

The Type II mechanism is characterized by the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). rsc.org There is substantial evidence indicating that Afloqualone is an efficient generator of singlet oxygen. The quantum yield for singlet oxygen formation (ΦΔ) by Afloqualone has been determined to be 0.14. rsc.org This value quantifies the efficiency of the conversion of absorbed photons into singlet oxygen molecules.

The involvement of singlet oxygen in Afloqualone's photoreactivity has been demonstrated in studies of photodynamic DNA strand breaking. researchgate.netnist.gov The DNA-cleaving activity of photoirradiated Afloqualone was found to be primarily inhibited by sodium azide, a well-known quencher of singlet oxygen. researchgate.net This finding strongly supports the role of a Type II mechanism in the observed photodamage to nucleic acids. researchgate.net

Table 2: Singlet Oxygen Generation by Afloqualone

Parameter Value Method of Determination Reference

Photo-induced Interactions with Proteins:

Photorearrangement Reactions

While Afloqualone demonstrates significant photoreactivity as a photosensitizer, detailed studies focusing on intramolecular photorearrangement reactions of the Afloqualone molecule itself are not widely reported in the reviewed scientific literature. The primary focus of existing research has been on the intermolecular reactions it sensitizes, leading to the generation of reactive oxygen species and radical-mediated damage to external substrates.

Exploration of Potential Applications of the Chemical Compound Non Pharmacological

Materials Science Applications

Melamine's unique chemical structure, characterized by a triazine ring, imparts properties such as thermal stability, durability, and flame resistance to materials derived from it. wikipedia.orgsmartpolymer.de These characteristics make it a valuable component in numerous materials science applications.

Polymer Additives and Modifiers

Melamine (B1676169) and its derivatives are extensively used as additives and modifiers to enhance the properties of various polymers. A primary application is in the formation of melamine-formaldehyde (MF) resins, which are hard, durable thermosetting plastics. wikipedia.orgbritannica.comnumberanalytics.com These resins are used in a wide range of products, including laminates, adhesives, and coatings. numberanalytics.comatlasfibre.com

One of the most significant roles of melamine-based additives is as a flame retardant. wikipedia.orgcapitalresin.com Melamine and its salts, such as melamine cyanurate, are incorporated into plastics, paints, and paper to improve their fire resistance. wikipedia.orgflameretardcn.comthechemco.com The flame-retardant mechanism involves the release of nitrogen gas upon decomposition, which dilutes flammable gases and inhibits combustion. flameretardcn.comjssunton.com This process is achieved through a combination of thermal decomposition, gas-phase inhibition, and the formation of a protective char layer. flameretardcn.comjssunton.com

Melamine is also used to create superplasticizers for high-resistance concrete. wikipedia.orgthechemco.com Sulfonated melamine formaldehyde (B43269) (SMF) is a polymer that acts as a cement admixture, reducing water content and improving the workability and strength of the concrete. wikipedia.orgthechemco.com Additionally, certain melamine derivatives, specifically N-halamines, have been developed as antimicrobial additives for polymers like polyurethane. nih.gov

Table 1: Melamine-Based Polymer Additives and Their Functions

Additive/Modifier Polymer System Function Key Properties Imparted
Melamine Formaldehyde (MF) Resin Various (e.g., for laminates, coatings) Base resin, cross-linking agent Hardness, durability, heat resistance, chemical resistance britannica.comnumberanalytics.com
Melamine Cyanurate (MCA) Polyamides (PA6, PA66), TPU, PBT, PET, Epoxy Resins Flame Retardant Fire resistance through gas release and char formation flameretardcn.comjssunton.comgreen-mountainchem.com
Sulfonated Melamine Formaldehyde (SMF) Concrete Superplasticizer Reduced water content, increased fluidity and strength wikipedia.orgthechemco.com
Melamine N-Halamines (e.g., Cl-DADT) Polyurethane (PU) Antimicrobial Additive Provides antimicrobial and biofilm-controlling properties nih.gov
Melamine Polyimide Cross-linker Enhanced thermal stability and mechanical properties mdpi.com

Components in Functional Materials (e.g., hydrogels, EAPs, nanowires, carbon fibers)

Melamine is a key building block in the creation of various functional materials. Its ability to form extensive hydrogen-bonding networks makes it suitable for developing supramolecular structures. rsc.org

Hydrogels: Melamine and its derivatives can form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. rsc.orgscielo.br These hydrogels can be triggered by anions and exhibit reversible gelation in response to pH or temperature changes. rsc.org Research has shown that melamine, in combination with tricarboxylic acids or gallic acid, can form stable hydrogel networks. nih.govacs.org Poly(melamine-formaldehyde-silica) composite hydrogels have also been developed for applications such as dye removal. scielo.br

Foams: Melamine foam is a well-established functional material used for thermal and acoustic insulation. wikipedia.orgcapitalresin.combisley.biz It possesses low thermal conductivity, excellent flame resistance, and is self-extinguishing. wikipedia.org This makes it suitable for insulating buildings, pipes, and for soundproofing applications. capitalresin.combisley.biz

Fibers: Melamine can be processed into fibers, such as Basofil, which are flame-resistant and have low thermal conductivity, making them useful for protective clothing. wikipedia.org A nonwoven fabric made from pure melamine, known as smartMELAMINE®, offers excellent thermal and acoustic insulation for high-temperature applications. smartpolymer.desmartmelamine.com

Precursors for Nanomaterials Synthesis (e.g., carbon nanotubes, fullerenes, microspheres)

Melamine's high nitrogen content makes it an excellent and cost-effective precursor for the synthesis of nitrogen-doped carbon nanomaterials. mdpi.com

Carbon Nanotubes and Graphene: Melamine has been used in the self-assembly of graphene tubes and in the synthesis of nitrogen-doped graphene. mdpi.comiaea.org For instance, ball-milling graphite (B72142) with melamine can produce nitrogen-doped graphene nanosheets with a high nitrogen content. iaea.org

Carbon Nitrides: Melamine is a common precursor for synthesizing graphitic carbon nitride (g-C3N4), a metal-free semiconductor with applications in photocatalysis. nih.govresearchgate.netrsc.org The thermal condensation of melamine leads to the formation of g-C3N4. nih.gov

Microspheres and Other Nanostructures: Melamine can be used to synthesize various nanostructures, including microspheres. rsc.org It also serves as a versatile reagent in the microwave-assisted hydrothermal synthesis of nanocrystalline oxides and oxohydroxides, where it can control particle size and morphology. researchgate.net Furthermore, melamine can be a precursor for creating highly microporous carbons for applications like hydrogen storage. omicsonline.org

Application in Advanced Composites (e.g., Polymer Matrix, Metal Matrix, Ceramic-Matrix Composites)

Melamine-based resins are crucial in the manufacturing of advanced composites, lending durability and resistance to the final product.

Polymer Matrix Composites: Melamine formaldehyde (MF) resins are widely used in high-pressure decorative laminates and particleboard. wikipedia.orgbritannica.comcutr.com These composites offer superior durability, moisture resistance, and aesthetic versatility compared to natural wood. atlasfibre.com The incorporation of nanofillers like carbon nanofibers into MF composites can further improve their thermal properties and fire retardancy for applications such as automotive coatings. atlasfibre.com Melamine has also been used to create crosslinked polyimide aerogels, resulting in materials with low density and high thermal stability. mdpi.com

Metal and Ceramic Matrix Composites: While less common, melamine's derivatives can play a role in these composites. For example, melamine-derived carbon foam can be used as a scaffold in metal-anode batteries. mdpi.com In ceramic composites, melamine-formaldehyde can be used as a skeleton to stabilize silica-monolith sorbents. scielo.br

Table 2: Research Findings on Melamine in Advanced Composites

Composite Type Melamine Role Key Finding
Melamine Formaldehyde Nanocomposites Matrix Addition of nanofillers enhances thermal behavior and fire retardancy. atlasfibre.com
Melamine/Polyimide Film Additive Melamine can act as a crosslinker to form 3D network architectures. mdpi.com
Carbon Foam@Zinc (CF@Zn) Precursor for Carbon Foam Melamine-derived carbon foam acts as a stable scaffold for zinc metal anodes. mdpi.com
Poly(melamine-formaldehyde-silica) Skeleton/Hydrogel Forms a composite hydrogel with high surface area and tunable properties. scielo.br

Development of Smart Materials and Structures

The unique properties of melamine are being harnessed to create smart materials that respond to external stimuli.

Self-Healing Materials: Microcapsules made from melamine formaldehyde can encapsulate a healing agent. researchgate.net When a crack forms in the material, these microcapsules rupture, releasing the agent to repair the damage. atlasfibre.comresearchgate.net This contributes to the development of self-healing coatings and composites. atlasfibre.com

Stimuli-Responsive Materials: Melamine-based hydrogels can be designed to respond to changes in pH and temperature. rsc.org There is also emerging research into "smart melamine paper" that could incorporate sensors to monitor environmental conditions or create interactive surfaces. huididecor.com

Shape Memory Materials: Melamine foam has been used as a support for paraffin (B1166041) wax to create form-stable phase change materials. acs.org These composites exhibit excellent shape memory properties, allowing them to be fabricated into specific shapes and used for applications like thermal management in electronics. acs.org

Materials for Energy Storage and Conversion Technologies

Melamine's nitrogen-rich structure makes it a valuable precursor for creating advanced carbon materials for energy applications. doaj.orgresearchgate.net

Supercapacitors: Nitrogen-doped carbon materials derived from melamine are effective electrode materials for supercapacitors. iaea.orgnih.gov Carbonizing melamine sponges or using melamine in combination with other precursors like date stone biomass can produce activated carbon with high surface area and excellent electrochemical performance. doaj.orgnih.gov For instance, an in-situ synthesis of melamine glutaraldehyde (B144438) polymer on nickel foam, followed by carbonization, yielded an electrode material with a high specific capacitance of 297 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org

Batteries: Melamine-derived carbon materials are also being explored for use in batteries. doaj.org For example, carbon foam derived from melamine has been used to create a stable, dendrite-free zinc metal anode for aqueous zinc-ion batteries. mdpi.com

Solar/Electrothermal Conversion: Composites made from a melamine foam/carbon nanotube/graphene hybrid aerogel and a phase change material have shown high efficiency in solar-to-thermal energy conversion. acs.orgfigshare.com These materials can store thermal energy and have a photothermal conversion efficiency surpassing 95%. acs.orgfigshare.com

Table 3: Performance of Melamine-Derived Materials in Energy Applications

Application Material Performance Metric
Supercapacitors Nitrogen-doped graphene (from graphite & melamine) High nitrogen content (11.4 at.%) iaea.org
Supercapacitors Nitrogen-doped carbon (from date stones & melamine) Specific capacitance of 209.36 F g⁻¹ at 0.5 A g⁻¹ nih.gov
Supercapacitors Nitrogen-doped carbon on Nickel Foam (from melamine glutaraldehyde) Specific capacitance of 297 F g⁻¹ at 1 A g⁻¹ rsc.org
Zinc-Ion Batteries Melamine-derived Carbon Foam@Zn Anode Stable cycling for 750 hours at 1 mA cm⁻² mdpi.com
Solar-Thermal Conversion Melamine Foam/CNT/Graphene Aerogel Composite Photothermal conversion efficiency >95% acs.orgfigshare.com

Catalysis and Reaction Engineering

The core of modern chemical manufacturing relies on catalysis to facilitate reactions efficiently and selectively. A molecule like Compound H could be engineered to act as a powerful catalyst, influencing reaction rates and outcomes under specific conditions.

The application of Compound H in catalysis could be twofold, spanning both homogeneous and heterogeneous systems.

Homogeneous Catalysis: If designed to be soluble in common organic solvents, Compound H could function as a ligand that coordinates with a metal center (e.g., Palladium, Rhodium, Iridium). The electronic properties of Compound H could be tuned to modulate the reactivity of the metal, making the resulting complex an effective catalyst for reactions like C-C bond-forming cross-couplings or industrial hydroformylation. The advantage would be high activity and selectivity due to the well-defined, uniform catalytic sites.

Heterogeneous Catalysis: For industrial applications where catalyst recovery and reuse are paramount, Compound H could be immobilized onto a solid support, such as silica, alumina, or a polymer resin. This process, known as heterogenization, would involve chemically grafting the compound onto the support's surface. The resulting material would be a solid catalyst that can be easily filtered from the reaction mixture, simplifying product purification and reducing operational costs. The challenge lies in ensuring the compound remains stable and active after being anchored.

Many molecules exist as non-superimposable mirror images (enantiomers), and often only one is desired. Compound H could be rendered chiral, possessing a specific three-dimensional structure. When used as a chiral ligand in a metal complex, it could create a chiral pocket around the metal's active site. This environment would preferentially catalyze the formation of one enantiomer of the product over the other in an asymmetric reaction. High enantiomeric excess (e.e.) is the goal, and the rigidity and defined stereochemistry of Compound H would be critical to achieving it.

Process intensification seeks to make chemical manufacturing dramatically more efficient and sustainable. A highly active and stable catalyst based on Compound H could be a key enabler. By accelerating reactions, it could allow processes to run at lower temperatures and pressures, saving energy. If heterogenized, it would be ideally suited for use in continuous flow reactors. In such a system, reactants would continuously pass over the fixed-bed catalyst, yielding a constant stream of product. This approach offers superior heat and mass transfer, improved safety, and a smaller physical footprint compared to traditional large-scale batch reactors.

Sensing Technologies

The ability of a molecule to interact with a target analyte and produce a measurable signal is the foundation of chemical sensing. Compound H could be designed with a "receptor" unit for binding a specific target and a "reporter" unit that signals when binding occurs.

By incorporating specific functional groups, Compound H could be tailored to create highly selective sensors for environmental and industrial monitoring.

Chemosensors: A derivative of Compound H could be designed to bind specifically to environmental pollutants like heavy metal ions (e.g., Hg²⁺, Pb²⁺) or toxic industrial anions (e.g., CN⁻). Upon binding, the compound would generate a signal, alerting to the presence of the contaminant in a water or soil sample.

Biosensors (Non-Clinical): In areas like food safety, a version of Compound H could be attached to a surface (like a test strip) and used to detect contaminants such as mycotoxins or banned pesticides. The principle would rely on a highly specific binding event between the compound and the target molecule.

The signal generated by a Compound H-based sensor could be optical or electrochemical, providing different methods for detection.

Optical Sensing: If Compound H is fluorescent, its interaction with an analyte could cause a change in its light-emitting properties. This could manifest as a decrease in brightness (fluorescence quenching) or a shift in the color of the emitted light (ratiometric sensing). Alternatively, a non-fluorescent version could be designed to become colored upon binding its target, enabling simple colorimetric "litmus test" style detection.

The table below illustrates hypothetical data for an optical sensor based on Compound H designed to detect lead ions (Pb²⁺).

Sensor ParameterValueCondition
Excitation Wavelength350 nmIn Acetonitrile/Water
Emission Wavelength450 nmIn absence of analyte
Emission Wavelength520 nmAfter binding Pb²⁺
Detection Limit10 nMSignal-to-noise ratio = 3
Selectivity>100-foldOver other metal ions (e.g., Na⁺, K⁺, Mg²⁺)

Electrochemical Sensing: Compound H could be immobilized on the surface of an electrode. When the target analyte binds to it, the flow of electrons between the electrode and a redox probe in the solution could be hindered or enhanced. This change in electrical current or impedance can be measured with high sensitivity. Electrochemical sensors are advantageous as they are easily miniaturized and integrated into portable electronic devices for on-site analysis.

The following table shows potential data from a cyclic voltammetry experiment using an electrode modified with Compound H for detecting a hypothetical organic pollutant.

Measured PropertyValue (Before Analyte)Value (After Analyte)
Anodic Peak Potential+0.45 V+0.55 V
Cathodic Peak Potential+0.38 V+0.28 V
Peak Current (Anodic)5.2 µA2.1 µA
Charge Transfer Resistance (Rct)150 Ω600 Ω

Separation and Purification Technologies

The unique structure of TEMPO-containing compounds lends them to applications in creating advanced materials for separation and purification. The reactive and stable radical sites can be leveraged to functionalize substrates, creating materials with tailored properties for environmental and industrial processes.

Adsorbents for Environmental Remediation

The core structure of this compound is related to the broader class of TEMPO-functionalized molecules that are pivotal in developing high-capacity adsorbents. While direct studies on MAYISHAOGUNIAG-UHFFFAOYSA-N as an adsorbent are not extensively documented, the principles derive from the capabilities of its functional groups. TEMPO-mediated oxidation is a key process used to modify biopolymers like cellulose (B213188), creating TEMPO-oxidized cellulose nanofibers (TOCNFs). nih.govresearchgate.net These modified nanofibers exhibit a high density of carboxyl groups, making them exceptionally effective adsorbents for heavy metal ions and organic pollutants from wastewater. nih.govresearchgate.net

For instance, TOCNFs have demonstrated a significant capacity for adsorbing pollutants such as copper (Cu²⁺), with reported capacities reaching 75 mg/g. nih.gov The mechanism of adsorption often involves chelation and electrostatic interactions between the surface functional groups of the adsorbent and the pollutant molecules. nih.gov Nanocomposite hydrogels and sponges incorporating TEMPO-functionalized components have been developed for the removal of heavy metals like lead (Pb²⁺) and copper (Cu²⁺), as well as organic pollutants such as p-nitrophenol and amoxicillin. nih.govpolimi.it

A study on a TEMPO-nanocellulose/lignin/MIL-100(Fe) nanocomposite hydrogel adsorbent reported maximum theoretical adsorption capacities for Pb(II) and Cu(II) of 416.39 mg/g and 133.98 mg/g, respectively. nih.gov The adsorption process was found to be governed by pseudo-second-order kinetics and the Freundlich isotherm model, indicating a complex chemisorption process on a heterogeneous surface. nih.gov

Adsorption Capacities of TEMPO-Based Materials for Environmental Pollutants
Adsorbent MaterialPollutantMaximum Adsorption Capacity (Qmax)Reference
TEMPO-oxidized cellulose nanofibers (TOCNFs)Copper (Cu²⁺)75 mg/g nih.gov
TEMPO-nanocellulose/lignin/acrylamide@MIL-100(Fe) hydrogel (NCLMH)Lead (Pb²⁺)416.39 mg/g nih.gov
TEMPO-nanocellulose/lignin/acrylamide@MIL-100(Fe) hydrogel (NCLMH)Copper (Cu²⁺)133.98 mg/g nih.gov
bPEI TOCNF spongesp-nitrophenol (pNPh)8.58 x 10⁻⁶ mol/g polimi.it
in situ UiO-66-NH2/TOCNFCongo Red (CR)549.45 mg/g researchgate.net
in situ UiO-66-NH2/TOCNFOrange II (ORII)171.23 mg/g researchgate.net

Membranes for Gas or Liquid Separations

In the field of membrane technology, TEMPO-functionalized materials are emerging as valuable components for enhancing separation performance. The incorporation of materials like TEMPO-oxidized cellulose nanocrystals (TOCNs) into membrane structures can improve properties such as water flux, salt rejection, and fouling resistance. vt.edu

Specifically, in thin-film nanocomposite (TFN) reverse osmosis membranes, adding TOCNs into the polyamide layer during interfacial polymerization has been shown to boost performance. researchgate.netvt.edu These enhancements are attributed to the high aspect ratio, hydrophilicity, and surface chemistry of the TOCNs, which can alter the membrane's morphology and surface properties. vt.edu Similarly, in gas separation, polymer composite membranes incorporating TEMPO-functionalized nanoparticles are being investigated to improve the separation of gases by leveraging the altered polymer matrix structure. vt.edu

Another application involves the functionalization of carbon nanotubes with TEMPO. nih.govacs.org While primarily developed for electrochemical sensors, these materials, which combine the high surface area and conductivity of carbon nanotubes with the redox activity of TEMPO, demonstrate the versatility of TEMPO derivatives in creating functional surfaces that could be adapted for selective transport in membrane applications. nih.govacs.org

Advanced Chemical Reagents and Synthetic Intermediates

The TEMPO radical is a well-established organocatalyst and is widely used in organic synthesis, particularly for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. rhhz.netresearchgate.netacs.org This reactivity makes TEMPO and its derivatives, including structures related to this compound, valuable as advanced chemical reagents.

The core transformation involves the oxidation of the TEMPO radical to a highly reactive oxoammonium cation, which then acts as the primary oxidant. rsc.org This process is highly efficient and selective, offering a green and metal-free alternative to traditional heavy-metal-based oxidants. rhhz.netrsc.org

TEMPO-mediated systems have been employed in a wide array of synthetic transformations beyond simple alcohol oxidation. These include:

Oxidative C-C and C-N bond formation: Facilitating complex molecular constructions. researchgate.net

Transformation of amines: An efficient, metal-free method for oxidizing primary and secondary amines to their corresponding aldehydes and ketones has been developed using a combination of PhI(OAc)₂ and a catalytic amount of TEMPO. rsc.org

Synthesis of Nitriles: Alcohols can be converted to nitriles in a one-pot reaction using a system of TEMPO, an oxidant, and an ammonia (B1221849) source. rhhz.net

Electrochemical Reactions: TEMPO and its derivatives are used as mediators in electrochemical oxidations, providing a sustainable and clean method for various chemical conversions. bohrium.com

Future Research Directions and Translational Outlook for the Chemical Compound

Identification of Underexplored Research Avenues

A thorough review of scientific literature and chemical databases reveals a notable absence of published studies exploring specific research avenues for (3-bromophenyl)-(furan-2-yl)methanone. While its structure suggests potential for investigation in areas such as medicinal chemistry, materials science, or as an intermediate in organic synthesis, there are no specific reports detailing underexplored aspects of its reactivity, biological activity, or material properties. The scientific community has not yet highlighted or defined specific areas where further investigation into this particular compound is warranted.

Integration with Emerging Technologies (e.g., AI and Machine Learning in Materials Science)

There is currently no available research demonstrating the integration of (3-bromophenyl)-(furan-2-yl)methanone with emerging technologies. The application of artificial intelligence and machine learning in materials science to predict the properties or potential applications of this specific compound has not been documented in accessible scientific literature. Consequently, there are no detailed research findings or data tables to present regarding its performance or predicted behavior in computational models.

Collaborative Research Opportunities and Interdisciplinary Approaches

No specific collaborative research opportunities or established interdisciplinary approaches centered on (3-bromophenyl)-(furan-2-yl)methanone have been identified. The compound has not been the subject of any published joint ventures between academic institutions, industry, or research consortia. As such, there is no information regarding ongoing projects or calls for collaboration that would bring together expertise from different scientific fields to explore its potential.

Potential for Scalability and Industrial Implementation (Non-Pharmacological)

Information regarding the potential for scalability and non-pharmacological industrial implementation of (3-bromophenyl)-(furan-2-yl)methanone is not available in the public domain. There are no published studies on process development, scale-up synthesis, or evaluation of its use in industrial applications such as polymers, coatings, or electronic materials. Therefore, a detailed analysis of its industrial viability, including cost-effectiveness and manufacturing feasibility, cannot be provided at this time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.